
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Benceno, 1-(fenilmetoxi)-4-(1,1,3,3-tetrametilbutil)- es un compuesto orgánico con una estructura compleja. Se caracteriza por un anillo de benceno sustituido con un grupo fenilmetoxi y un grupo 1,1,3,3-tetrametilbutil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Benceno, 1-(fenilmetoxi)-4-(1,1,3,3-tetrametilbutil)- típicamente involucra la reacción de derivados del benceno con reactivos apropiados bajo condiciones controladas. Un método común es la alquilación de Friedel-Crafts, donde el benceno reacciona con cloruro de 1,1,3,3-tetrametilbutil en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. El grupo fenilmetoxi se puede introducir a través de una síntesis de éter de Williamson, donde un derivado de fenol reacciona con un haluro de alquilo adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de alquilación y eterificación de Friedel-Crafts a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de separación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El Benceno, 1-(fenilmetoxi)-4-(1,1,3,3-tetrametilbutil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador metálico, como paladio sobre carbono, para reducir cualquier doble enlace o grupo funcional.
Sustitución: Las reacciones de sustitución aromática electrofílica son comunes, donde el anillo de benceno experimenta sustitución con electrófilos como halógenos, grupos nitro o ácidos sulfónicos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C)
Sustitución: Halógenos (Cl₂, Br₂), mezcla de nitración (HNO₃/H₂SO₄), agentes sulfatantes (SO₃/H₂SO₄)
Productos principales
Oxidación: Ácidos carboxílicos, cetonas
Reducción: Alcanos, alcoholes
Sustitución: Derivados halogenados de benceno, nitrobenceno, derivados sulfonados de benceno
Aplicaciones Científicas De Investigación
El Benceno, 1-(fenilmetoxi)-4-(1,1,3,3-tetrametilbutil)- tiene varias aplicaciones en investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y como aditivo en diversas formulaciones.
Mecanismo De Acción
El mecanismo de acción del Benceno, 1-(fenilmetoxi)-4-(1,1,3,3-tetrametilbutil)- involucra su interacción con objetivos moleculares específicos y vías. El grupo fenilmetoxi puede participar en enlaces de hidrógeno e interacciones π-π con moléculas biológicas, mientras que el grupo 1,1,3,3-tetrametilbutil proporciona impedimento estérico, afectando la afinidad de unión y la selectividad del compuesto. Estas interacciones pueden modular la actividad enzimática, la unión a receptores y las vías de transducción de señales, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Benceno, 1-(fenilmetoxi)-4-(1,1,3,3-tetrametilbutil)-
- Benceno, 1-(fenilmetoxi)-4-(terc-butil)-
- Benceno, 1-(fenilmetoxi)-4-(isopropil)-
Singularidad
El Benceno, 1-(fenilmetoxi)-4-(1,1,3,3-tetrametilbutil)- es único debido a la presencia del voluminoso grupo 1,1,3,3-tetrametilbutil, que imparte propiedades estéricas y electrónicas distintas.
Propiedades
Número CAS |
110875-85-9 |
|---|---|
Fórmula molecular |
C21H28O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-phenylmethoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C21H28O/c1-20(2,3)16-21(4,5)18-11-13-19(14-12-18)22-15-17-9-7-6-8-10-17/h6-14H,15-16H2,1-5H3 |
Clave InChI |
GQFZXKVFJPVNDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



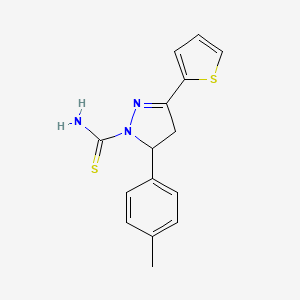
![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
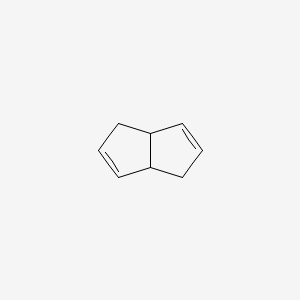



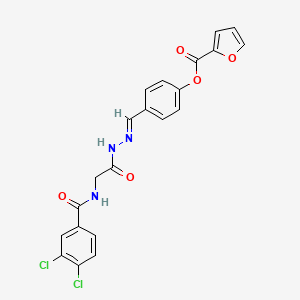
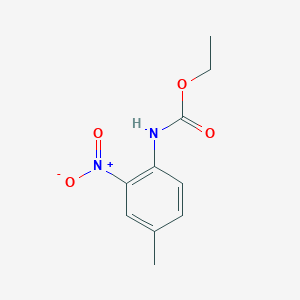
![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)
acetonitrile](/img/structure/B11944425.png)
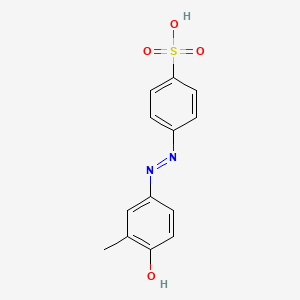
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
